An In-Depth Technical Guide to 3-Iodo-1H-pyrazole: From Synthesis to Application
An In-Depth Technical Guide to 3-Iodo-1H-pyrazole: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Iodo-1H-pyrazole
3-Iodo-1H-pyrazole is a versatile heterocyclic compound of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1] Its pyrazole core is a privileged scaffold found in numerous biologically active molecules and approved drugs.[2][3][4] The presence of an iodine atom at the 3-position provides a crucial synthetic handle, enabling a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly transition metal-catalyzed cross-coupling reactions.[5][6] This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of 3-Iodo-1H-pyrazole, providing researchers with the technical insights necessary to effectively utilize this valuable building block.
Physicochemical Properties: A Foundation for Application
3-Iodo-1H-pyrazole is a white to off-white or yellow crystalline solid at room temperature.[1][7] Understanding its core physical and chemical properties is paramount for its proper handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 4522-35-4 | [1][8][9] |
| Molecular Formula | C₃H₃IN₂ | [1][8][9] |
| Molecular Weight | 193.97 g/mol | [1][9][10] |
| Melting Point | 66-75 °C | [1][7][11] |
| Boiling Point | 291.9 °C at 760 mmHg | [11] |
| Appearance | White to off-white/yellow crystalline solid | [1][7] |
| Solubility | Insoluble in water | [12] |
| Storage | Store at 0-8 °C | [1] |
Synthesis and Regioselectivity: Accessing the Core Scaffold
The synthesis of 3-Iodo-1H-pyrazole, and iodinated pyrazoles in general, can be achieved through various methods, with the choice often dictated by the desired regioselectivity and the nature of substituents on the pyrazole ring.[5] Electrophilic iodination is a common strategy, where an electrophilic iodine species attacks the electron-rich pyrazole ring.[5]
Several iodinating systems have been effectively employed:
-
Iodine monochloride (ICl): This reagent is effective for the C4-iodination of 1-acyl-3,5-disubstituted pyrazoles, often in the presence of a base like lithium carbonate to neutralize the HCl byproduct.[5]
-
Molecular Iodine/Hydrogen Peroxide (I₂/H₂O₂): This environmentally friendly method uses water as a solvent and is a greener alternative for the C4-iodination of pyrazoles.[5][13]
-
N-Iodosuccinimide (NIS): A versatile and widely used reagent for the iodination of pyrazoles.[14]
-
Butyllithium and Iodine: This method allows for specific iodination at the C5 position through a lithiation-iodination sequence.[5]
-
Ceric Ammonium Nitrate (CAN)-mediated Iodination: This system directs iodination to the C4 position with high regioselectivity.[15][16]
A general, environmentally conscious protocol for the 4-iodination of a pyrazole derivative is detailed below.
Experimental Protocol: Green Iodination of Pyrazole using I₂/H₂O₂[5][13]
-
Suspension: Suspend the pyrazole derivative (1.0 equivalent) in water.
-
Addition of Iodine: Add iodine (0.5 equivalents) to the suspension.
-
Addition of Hydrogen Peroxide: Add hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture.
-
Reaction Monitoring: Continue stirring at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC). Reaction times can vary significantly depending on the substrate.
-
Work-up: Extract the mixture with a suitable organic solvent (e.g., dichloromethane).
-
Washing: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by a water wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-iodopyrazole.
Reactivity and Synthetic Utility: A Versatile Building Block
The synthetic utility of 3-Iodo-1H-pyrazole stems from the reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions. This allows for the introduction of diverse functionalities at the 3-position of the pyrazole ring, making it a cornerstone for constructing complex molecular architectures.[5]
Key applications include:
-
Pharmaceutical Development: It is a crucial intermediate in the synthesis of novel drug candidates, particularly in the development of anti-inflammatory and anti-cancer agents.[1] The pyrazole scaffold is a well-established pharmacophore, and the ability to modify the 3-position allows for fine-tuning of biological activity.[2][4]
-
Agrochemicals: 3-Iodo-1H-pyrazole serves as an intermediate in the synthesis of fungicides and herbicides, contributing to enhanced crop protection.[1]
-
Materials Science: It is used in the formulation of advanced materials, including polymers and coatings, to improve durability and environmental resistance.[1]
-
Organic Synthesis: As a versatile building block, it enables the efficient creation of complex molecules.[1] A prominent example is its use in the Sonogashira cross-coupling reaction to form carbon-carbon bonds with terminal alkynes.[6][17]
Workflow: Sonogashira Cross-Coupling Reaction
The following diagram illustrates a typical workflow for a Sonogashira cross-coupling reaction involving a protected 3-Iodo-1H-pyrazole derivative. The protection of the N-H group is often necessary to prevent side reactions with the transition metal catalyst.[6]
Caption: Sonogashira cross-coupling of a protected 3-Iodo-1H-pyrazole.
Analytical Characterization
The structural elucidation and purity assessment of 3-Iodo-1H-pyrazole and its derivatives are typically performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms on the pyrazole ring. For a protected derivative like 3-Iodo-1-(1-ethoxyethyl)-1H-pyrazole, the aromatic protons typically appear as doublets in the range of δ 6.5-7.9 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule.[6]
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.[6]
Safety and Handling
3-Iodo-1H-pyrazole is classified as a hazardous substance and requires careful handling.
-
Hazards: It is harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes skin and serious eye irritation.[9][18][19] It may also cause respiratory irritation.[18][19]
-
Precautions:
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[19][20] It should be stored away from incompatible materials such as strong oxidizing and reducing agents.[20]
Conclusion
3-Iodo-1H-pyrazole stands as a pivotal building block in modern organic synthesis. Its unique combination of a biologically relevant pyrazole core and a synthetically versatile iodine substituent makes it an invaluable tool for researchers in drug discovery, agrochemical development, and materials science. A thorough understanding of its fundamental properties, synthetic accessibility, and reactivity is key to unlocking its full potential in the creation of novel and complex molecules with tailored functions.
References
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Sci-Hub. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Retrieved from [Link]
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Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-pyrazole. PubChem Compound Database. Retrieved from [Link]
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Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. PubChem Compound Database. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 3H-pyrazoles. Retrieved from [Link]
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ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Retrieved from [Link]
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Semantic Scholar. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245969). Retrieved from [Link]
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ChemistryViews. (2020). Pyrazole-Based Heterotricycles for Drug Discovery. Retrieved from [Link]
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